molecular formula C12H25NO B7894047 (Heptan-3-yl)(oxolan-2-ylmethyl)amine

(Heptan-3-yl)(oxolan-2-ylmethyl)amine

Cat. No.: B7894047
M. Wt: 199.33 g/mol
InChI Key: LTHXPKSCGWJQBP-UHFFFAOYSA-N
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Description

(Heptan-3-yl)(oxolan-2-ylmethyl)amine is an organic compound with the molecular formula C₁₂H₂₅NO It is characterized by the presence of a heptane chain and an oxolane ring, connected through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptan-3-yl)(oxolan-2-ylmethyl)amine typically involves the reaction of heptan-3-amine with oxolane-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Heptan-3-yl)(oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The oxolane ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of new amine derivatives with various functional groups.

Scientific Research Applications

(Heptan-3-yl)(oxolan-2-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Heptan-3-yl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The oxolane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Heptan-3-yl)(oxolan-2-ylmethyl)amine: Unique due to the combination of a heptane chain and an oxolane ring.

    (Heptan-3-yl)(tetrahydrofuran-2-ylmethyl)amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    (Heptan-3-yl)(pyrrolidin-2-ylmethyl)amine: Contains a pyrrolidine ring instead of an oxolane ring.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)heptan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-3-5-7-11(4-2)13-10-12-8-6-9-14-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHXPKSCGWJQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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